![molecular formula C17H22N2O B4136955 2-(1-adamantyl)-N-3-pyridinylacetamide](/img/structure/B4136955.png)
2-(1-adamantyl)-N-3-pyridinylacetamide
Overview
Description
2-(1-adamantyl)-N-3-pyridinylacetamide, also known as A-366, is a synthetic compound that belongs to the class of N-acylhydrazones. It has gained attention in the scientific community due to its potential applications in drug discovery and development. A-366 has been found to exhibit promising activity against cancer cells and has shown to be effective in treating various types of cancer.
Mechanism of Action
LSD1 is an epigenetic regulator that controls gene expression by removing methyl groups from histone proteins. This process is essential for the activation or repression of genes involved in cell growth and differentiation. 2-(1-adamantyl)-N-3-pyridinylacetamide binds to the active site of LSD1 and inhibits its demethylase activity, leading to the accumulation of methylated histones. This, in turn, results in the activation of tumor suppressor genes and the repression of oncogenes, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-3-pyridinylacetamide has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. It has also been shown to inhibit the migration and invasion of cancer cells, which are key factors in cancer metastasis. In addition, 2-(1-adamantyl)-N-3-pyridinylacetamide has been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
2-(1-adamantyl)-N-3-pyridinylacetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. It also has a well-defined mechanism of action, which makes it a valuable tool for studying epigenetic regulation in cancer cells. However, 2-(1-adamantyl)-N-3-pyridinylacetamide has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet known. Additionally, its efficacy and safety in clinical trials have not been fully evaluated.
Future Directions
There are several future directions for research on 2-(1-adamantyl)-N-3-pyridinylacetamide. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of 2-(1-adamantyl)-N-3-pyridinylacetamide. Another area of research is the evaluation of 2-(1-adamantyl)-N-3-pyridinylacetamide in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Additionally, the use of 2-(1-adamantyl)-N-3-pyridinylacetamide in other disease areas, such as neurodegenerative disorders and infectious diseases, is also an area of potential research.
Scientific Research Applications
2-(1-adamantyl)-N-3-pyridinylacetamide has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(1-adamantyl)-N-3-pyridinylacetamide works by inhibiting the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in the development and progression of cancer.
properties
IUPAC Name |
2-(1-adamantyl)-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-16(19-15-2-1-3-18-11-15)10-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,11-14H,4-10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIQBIWISBUJTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-pyridin-3-ylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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